![molecular formula C9H15ClN2O B1438440 1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride CAS No. 1172814-19-5](/img/structure/B1438440.png)
1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride
Übersicht
Beschreibung
“1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride” is a chemical compound with the molecular formula C₉H₁₄N₂O·ClH . It has a molecular weight of 202.681 g/mol .
Molecular Structure Analysis
The molecular structure of “1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride” consists of 9 carbon atoms, 15 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 chlorine atom .Physical And Chemical Properties Analysis
The melting point of “1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride” is greater than 300°C . It should be stored at ambient temperature .Wissenschaftliche Forschungsanwendungen
1. Application in Dengue Virus Inhibition
- Summary of Application: This compound has been used in the development of derivatives that inhibit the Dengue Virus Type 2 (DENV2). The virus poses a serious worldwide health threat with up to 400 million infections occurring annually in over 100 countries .
- Methods of Application: The compound was used to design 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives . The derivatives were then tested for their inhibitory activity against DENV2 in a cell-based assay .
- Results: Compounds with substitutions featuring 2-methylbenzyl, 4-bromobenzyl, and 4-cyanobenzyl groups were found to be potent against DENV2. Docking calculations identified NS5-methyltransferase as the most probable target for this series of compounds .
2. Application in the Synthesis of Schiff Bases
- Summary of Application: This compound has been used in the synthesis of Schiff bases, which are functional groups that contain a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group .
- Methods of Application: The compound was reacted with pyridazinethiones derivatives and hydrazine. The reaction surprisingly resulted in Schiff bases deriving from the reaction of hydrazones with acetone .
- Results: The unexpected formation of Schiff bases was observed. This discovery could have implications for the synthesis of new compounds with potential applications in medicinal chemistry .
3. Application in γ-Aminobutyric Acid Type A Receptor Antagonism
- Summary of Application: The compound has been used in the development of potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists .
- Methods of Application: The compound was used to design 3,9-diazaspiro undecane-based compounds 2027 and 018 . These derivatives were then tested for their antagonistic activity against GABAAR .
- Results: The compounds were found to be potent GABAAR antagonists showing low cellular membrane permeability .
4. Application in the Synthesis of Spiro-Thieno Pyrimidinone Derivatives
- Summary of Application: This compound has been used in the synthesis of spiro-thieno pyrimidinone derivatives .
- Methods of Application: The compound was used in an efficient and direct synthesis of 1-thia-5-azaspiro[5.5]undec-2-ene. The base-catalyzed recyclization of this compound was studied .
- Results: The products have been characterized by elemental analyses, and IR, MS, 1H NMR, and 13C NMR spectroscopy .
Safety And Hazards
Eigenschaften
IUPAC Name |
1,9-diazaspiro[5.5]undec-3-en-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c12-8-2-1-3-9(11-8)4-6-10-7-5-9;/h1-2,10H,3-7H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQPBSKNPJHCOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC=CC(=O)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





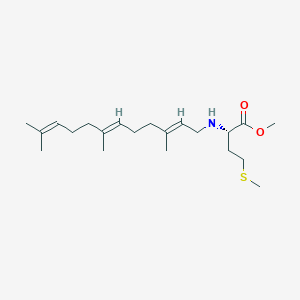
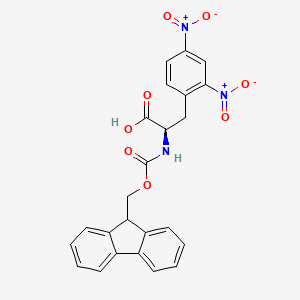
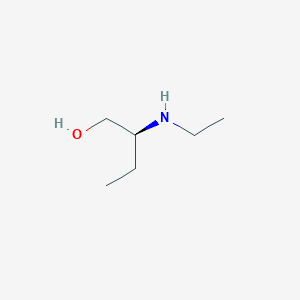
![2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1438368.png)
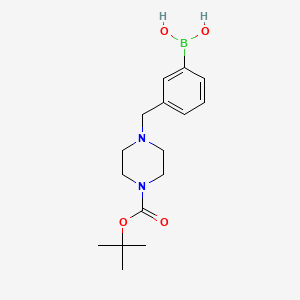
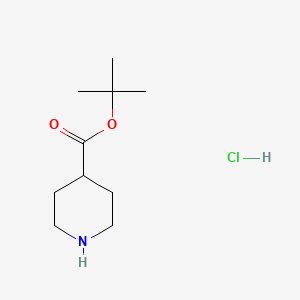
![4-[(2,2-Dimethylpropanoyl)amino]benzenesulfonyl chloride](/img/structure/B1438372.png)

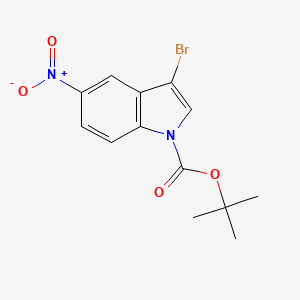
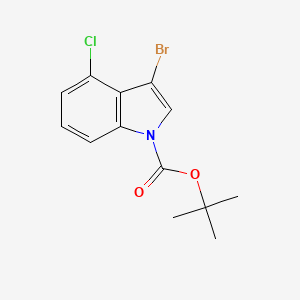

![2-[(2-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1438378.png)